8-bromo-5-oxaspiro[3.5]nonane
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Overview
Description
8-Bromo-5-oxaspiro[35]nonane is a chemical compound with the molecular formula C8H13BrO It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-5-oxaspiro[3.5]nonane typically involves the formation of the spirocyclic structure through radical chemistry. One common method includes the use of free radical reactions to form the spirocyclic ring system. For example, the intramolecular hydrogen atom transfer (HAT) processes promoted by carbon, nitrogen, and oxygen-centered radicals have been shown to be effective for the selective functionalization of unactivated carbon-hydrogen bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-oxaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted spirocyclic compounds, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
8-Bromo-5-oxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the behavior of spirocyclic structures in biological environments.
Mechanism of Action
The mechanism of action of 8-bromo-5-oxaspiro[3.5]nonane involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the spirocyclic structure. The bromine atom can act as a leaving group in substitution reactions, while the spirocyclic structure provides stability and rigidity to the molecule. The compound can interact with molecular targets through these reactive sites, leading to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[3.5]nonane: Lacks the bromine atom, making it less reactive in substitution reactions.
8-Chloro-5-oxaspiro[3.5]nonane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
8-Iodo-5-oxaspiro[3.5]nonane: Contains an iodine atom, which can lead to different reaction pathways compared to the bromine derivative.
Uniqueness
8-Bromo-5-oxaspiro[3.5]nonane is unique due to the presence of the bromine atom, which provides specific reactivity that is not present in its analogs with different halogen atoms. This makes it particularly useful in certain chemical reactions and applications where the bromine atom’s properties are advantageous .
Properties
CAS No. |
1540079-49-9 |
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Molecular Formula |
C8H13BrO |
Molecular Weight |
205.09 g/mol |
IUPAC Name |
8-bromo-5-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13BrO/c9-7-2-5-10-8(6-7)3-1-4-8/h7H,1-6H2 |
InChI Key |
FTEWGHWHMRMMML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CCO2)Br |
Purity |
95 |
Origin of Product |
United States |
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